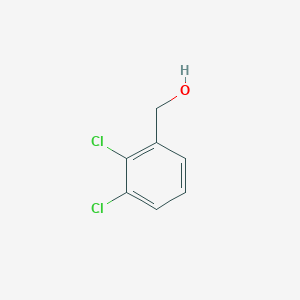

2,3-Dichlorobenzyl alcohol

説明

特性

IUPAC Name |

(2,3-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVBVTWXWZMRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281429 | |

| Record name | 2,3-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38594-42-2 | |

| Record name | 2,3-Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dichlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichlorobenzyl Alcohol

This technical guide provides a comprehensive overview of the core chemical properties of 2,3-Dichlorobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental protocols, and presents key information in a structured and accessible format.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a solid organic compound with mild antiseptic properties.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: General Chemical Information

| Identifier | Value |

| IUPAC Name | (2,3-dichlorophenyl)methanol[2] |

| CAS Number | 38594-42-2 |

| Molecular Formula | C₇H₆Cl₂O[3] |

| Molecular Weight | 177.03 g/mol |

| SMILES String | OCc1cccc(Cl)c1Cl |

| InChI Key | STVBVTWXWZMRPZ-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 271.2 °C | [4] |

| Form | Solid |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2,3-dichlorobenzaldehyde.[1]

Experimental Procedure:

-

A solution of 2,3-dichlorobenzaldehyde (500 g, 2.85 mol) is prepared in methanol (3.5 L).

-

The solution is cooled to 0°C.

-

An alkaline solution of sodium borohydride (113.5 g, 2.975 mol) dissolved in 0.2 N sodium hydroxide solution (241 mL) is slowly added to the cooled methanol solution over a period of 1 hour.[1]

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

To quench the reaction, the mixture is slowly poured into water (3.7 L).

-

The pH of the resulting mixture is adjusted to 6 using glacial acetic acid (125 mL).

-

The precipitated white solid, this compound, is collected by filtration. This process yields approximately 467 g (92% yield).[1]

Visualized Experimental Workflow and Reactions

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Application in Chemical Synthesis

This compound serves as a reagent in the preparation of more complex molecules. For instance, it is utilized in the synthesis of various glycoside derivatives, which are of interest in medicinal chemistry.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US)

-

Eye Protection: Eyeshields

-

Hand Protection: Gloves

Storage:

-

Store in a combustible solids storage area.

This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed information, consulting the cited sources is recommended.

References

- 1. This compound | 38594-42-2 [chemicalbook.com]

- 2. (2,3-Dichlorophenyl)methanol | C7H6Cl2O | CID 228603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound, 10 g, CAS No. 38594-42-2 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to (2,3-dichlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-dichlorophenyl)methanol, including its chemical identity, physicochemical properties, and available data on its synthesis and safety. This document is intended for an audience with a technical background in chemistry and pharmacology.

Chemical Identity and Structure

(2,3-dichlorophenyl)methanol, also commonly known as 2,3-dichlorobenzyl alcohol, is an aromatic alcohol.[1][2] The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a hydroxymethyl group at position 1.

IUPAC Name: (2,3-dichlorophenyl)methanol[1]

Chemical Structure:

-

2D Structure: A benzene ring with a CH₂OH group, and two chlorine atoms on the carbons adjacent to the carbon bearing the CH₂OH group.

-

SMILES: C1=CC(=C(C(=C1)Cl)Cl)CO[1]

-

InChI: InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2[1]

The following diagram illustrates the relationship between the IUPAC name and the chemical structure.

Caption: Relationship between IUPAC name and chemical structure of (2,3-dichlorophenyl)methanol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (2,3-dichlorophenyl)methanol is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.02 g/mol | [1] |

| CAS Number | 38594-42-2 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 85-88 °C | [2] |

| XLogP3-AA (Computed) | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Spectroscopic Data | 1D NMR, GC-MS, IR, and Raman spectra available | [1] |

Synthesis Protocols

Representative Experimental Protocol: Synthesis of Dichlorobenzyl Alcohol

This protocol is for the synthesis of 2,4-dichlorobenzyl alcohol and would likely require optimization for the 2,3-dichloro isomer.

Stage 1: Esterification

-

To a solution of sodium acetate and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) in water, add 2,3-dichlorobenzyl chloride.

-

Heat the mixture under reflux with stirring for several hours to form the 2,3-dichlorobenzyl acetate intermediate.

Stage 2: Hydrolysis

-

To the reaction mixture, add a strong base such as aqueous sodium hydroxide.

-

Continue refluxing for a short period to hydrolyze the ester to this compound.

-

Cool the mixture to induce crystallization of the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

The following diagram illustrates a potential workflow for the synthesis and purification of (2,3-dichlorophenyl)methanol.

Caption: A potential workflow for the synthesis of (2,3-dichlorophenyl)methanol.

Biological Activity and Mechanism of Action

There is limited specific information in the public domain regarding the biological activity and mechanism of action of (2,3-dichlorophenyl)methanol. However, its isomer, 2,4-dichlorobenzyl alcohol, is known to be a mild antiseptic used in throat lozenges.[4] The antiseptic mechanism of action for the 2,4-isomer is thought to be related to the denaturation of external proteins and the rearrangement of tertiary structure proteins of microbes.[5] Additionally, it exhibits a local anesthetic effect, which is believed to be due to a blockade of sodium channels.[5] It is plausible that (2,3-dichlorophenyl)methanol could exhibit similar properties, but this would require experimental verification.

Safety and Handling

(2,3-dichlorophenyl)methanol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Development

(2,3-dichlorophenyl)methanol can be used as a building block in organic synthesis. For instance, it may be used in the preparation of more complex molecules, such as ligands for metal catalysts or precursors for pharmacologically active compounds.[2] Its utility in drug discovery may be inferred from the biological activity of its isomers, suggesting potential for investigation as an antiseptic or local anesthetic.

This guide provides a summary of the currently available technical information on (2,3-dichlorophenyl)methanol. Further research is needed to fully elucidate its biological activity, mechanism of action, and to develop detailed, optimized synthesis protocols.

References

- 1. (2,3-Dichlorophenyl)methanol | C7H6Cl2O | CID 228603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

2,3-Dichlorobenzyl alcohol CAS number 38594-42-2

An in-depth technical guide on 2,3-Dichlorobenzyl alcohol (CAS Number: 38594-42-2) is provided for researchers, scientists, and drug development professionals. This document synthesizes available data on its chemical properties, synthesis, and applications, while noting the distinction between this isomer and the more extensively studied 2,4-Dichlorobenzyl alcohol.

Chemical Identity and Properties

This compound, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a halogenated aromatic alcohol.[1][2] It exists as a white crystalline powder or solid at room temperature.[1][3] While it is noted to have mildly antiseptic properties, a significant body of research on its biological activity is lacking, especially in comparison to its isomer, 2,4-Dichlorobenzyl alcohol, which is a common active ingredient in antiseptic throat lozenges.[1][4][5]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is critical for its application in experimental settings, including solubility and reaction condition considerations.

| Property | Value | Reference(s) |

| CAS Number | 38594-42-2 | [1] |

| Molecular Formula | C₇H₆Cl₂O | [3] |

| Molecular Weight | 177.03 g/mol | [1] |

| IUPAC Name | (2,3-dichlorophenyl)methanol | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 85-88 °C (lit.) | [1][2] |

| Boiling Point | 271.2 ± 25.0 °C (Predicted) | [6] |

| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 13.69 ± 0.10 (Predicted) | [3] |

| InChI Key | STVBVTWXWZMRPZ-UHFFFAOYSA-N | [1] |

| SMILES String | OCc1cccc(Cl)c1Cl | [1] |

Safety and Handling

This compound is classified as a warning-level hazard.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is recommended during handling.[1]

Synthesis and Experimental Protocols

The primary application identified for this compound is as a chemical intermediate in the synthesis of more complex molecules.[1][2]

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2,3-dichlorobenzaldehyde.[2]

Experimental Protocol:

-

A solution of 2,3-dichlorobenzaldehyde (500 g, 2.85 mol) is prepared in methanol (3.5 L).

-

The solution is cooled to 0°C.

-

An alkaline solution of sodium borohydride (113.5 g, 2.975 mol) dissolved in 0.2 N sodium hydroxide solution (241 mL) is added slowly to the cooled methanol solution over a period of 1 hour.

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

To quench the reaction, the mixture is slowly poured into water (3.7 L).

-

The pH of the resulting mixture is adjusted to 6 using glacial acetic acid (125 mL).

-

The precipitated white solid product, this compound, is collected by filtration. This protocol reports a yield of 92% (467 g).[2]

Applications in Research and Development

The primary documented use of this compound is as a precursor or intermediate in organic synthesis.[1][2]

Reagent in Complex Synthesis

It has been used in the preparation of complex glycoside derivatives, such as:

-

methyl [2,3-dichlorobenzyl 4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-5-(2-nitrophenylsulfonamido)-D-glycero-α-D-galacto-2-nonulopyranosid]onate

-

methyl [2,3-dichlorobenzyl 5-acetamido-4,7,8-tri-O-acetyl-3,5,9-trideoxy-9-(4-phenylbenzamido)-D-glycero-α-D-galacto-2-nonulopyranosid]onate[1][2]

In these syntheses, the 2,3-dichlorobenzyl group likely serves as a protecting group for a hydroxyl or other functional group on the sugar moiety. The chlorinated benzyl group can be advantageous due to its stability under various reaction conditions and can often be removed through specific deprotection strategies, such as catalytic hydrogenation. The specific properties and reactivity of the 2,3-dichloro substitution pattern may be leveraged to achieve desired selectivity or stability in a multi-step synthesis.

References

- 1. 2,3-二氯苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 38594-42-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 6. alfa-industry.com [alfa-industry.com]

Physical properties of 2,3-Dichlorobenzyl alcohol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,3-Dichlorobenzyl alcohol, with a specific focus on its melting point. Information on its boiling point is also addressed. This document includes experimental methodologies for the determination of these properties and visual workflows to aid in laboratory synthesis and analysis.

Core Physical Properties

This compound is a solid at room temperature, appearing as a white to almost white powder or crystalline substance. It is recognized for its use as a synthetic intermediate and as a mild antiseptic.

Data Presentation: Physical Constants

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Source(s) |

| Melting Point | 85-88 °C | [1] |

| 87 °C | [2] | |

| 84.0 to 87.0 °C | [3] | |

| Boiling Point | Not available | |

| Molecular Formula | C₇H₆Cl₂O | |

| Molecular Weight | 177.03 g/mol | |

| Appearance | White to almost white powder/crystal | [3] |

Note on Boiling Point: A definitive boiling point for this compound at standard pressure is not readily found in the scientific literature. This may indicate that the compound is susceptible to decomposition at elevated temperatures before its boiling point is reached.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point over a narrow range (0.5-1.0°C). Impurities tend to lower and broaden the melting point range. The capillary method is a standard and widely accepted technique for accurate melting point determination.

Principle: A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample

-

Mortar and pestle (optional, for grinding crystals)

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 1-2 mm in height.

-

-

Apparatus Setup (using a digital melting point apparatus):

-

Insert the capillary tube containing the sample into the designated slot in the heating block of the apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Melting Point Measurement:

-

For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For a more precise measurement, start heating at a slow and steady rate, approximately 2°C per minute, when the temperature is about 15-20°C below the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the same slow rate and record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh capillary tube and sample for each determination to ensure accuracy.

-

Visualized Workflows

Synthesis of this compound

The following diagram illustrates a common laboratory synthesis route for this compound from 2,3-Dichlorobenzaldehyde via reduction.

Melting Point Determination Workflow

This diagram outlines the logical steps involved in the experimental determination of a melting point using the capillary method.

References

Synthetic Pathways from 2,3-Dichlorobenzaldehyde: A Technical Guide for Drug Development Professionals

Introduction

2,3-Dichlorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its unique substitution pattern, featuring two chlorine atoms ortho and meta to the aldehyde group, influences its reactivity and provides a scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of key synthetic routes originating from 2,3-dichlorobenzaldehyde, complete with detailed experimental protocols, quantitative data, and graphical representations of reaction workflows and relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

I. Synthesis of Dihydropyridine Derivatives: The Hantzsch Reaction for Felodipine Analogs

The Hantzsch dihydropyridine synthesis is a prominent multi-component reaction that utilizes an aldehyde, two equivalents of a β-ketoester, and an ammonia source to construct the 1,4-dihydropyridine core. This methodology is famously employed in the industrial synthesis of Felodipine, a calcium channel blocker used to treat hypertension. 2,3-Dichlorobenzaldehyde is the key aldehyde component in this synthesis.[1][2]

Experimental Protocol: Synthesis of a Felodipine Analog

This protocol is adapted from established procedures for Felodipine synthesis.[1][2][3][4]

Step 1: Knoevenagel Condensation

-

To a 500 mL reaction flask, add 2,3-dichlorobenzaldehyde (20 g, 0.11 mol), methyl acetoacetate (25 g, 0.22 mol), piperidine (0.65 g), and glacial acetic acid (0.5 g) in methylcyclohexane (117 mL).[3]

-

Heat the mixture to reflux at 105-107°C and begin azeotropic water removal.[3]

-

Continue the reaction for 15 hours, then cool the mixture to room temperature.[3]

-

Wash the solution with water until the pH is neutral (pH ~6).[3]

-

Dry the organic phase and remove the solvent under reduced pressure to yield the intermediate, methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate.

Step 2: Michael Addition and Cyclization

-

The crude intermediate from Step 1 is then reacted with an enamine, such as ethyl 3-aminocrotonate, in a suitable solvent like isopropanol.

-

The mixture is heated to reflux for several hours to facilitate the Michael addition and subsequent cyclization.[1][2]

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product can be recrystallized from a suitable solvent (e.g., isopropanol or toluene) to afford the purified dihydropyridine derivative.[2][3]

Quantitative Data for Felodipine Synthesis Intermediates

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2,3-Dichlorobenzaldehyde (0.11 mol) | Methyl acetoacetate (0.17 mol), Piperidine, Acetic Acid | Methyl tert-butyl ether | Reflux (60-62°C), 10 h | Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | - | [3] |

| 2,3-Dichlorobenzaldehyde (0.14 mol) | Methyl acetoacetate (0.17 mol), Piperidine, Acetic Acid | Methyl tert-butyl ether | Reflux (60-62°C), 10 h | Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | 86.9% | [4] |

| 2,3-Dichlorobenzaldehyde (0.11 mol) | Methyl acetoacetate (0.22 mol), Piperidine, Acetic Acid | Methylcyclohexane | Reflux (105-107°C), 15 h | Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | 84.6% | [3] |

Hantzsch Dihydropyridine Synthesis Workflow

Signaling Pathway of Felodipine

Felodipine functions by blocking L-type calcium channels, primarily in vascular smooth muscle. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

II. Synthesis of Triazine Derivatives: Intermediates for Lamotrigine

2,3-Dichlorobenzaldehyde is a precursor for the synthesis of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as Lamotrigine, an anticonvulsant drug.[5][6] The synthesis involves the conversion of the aldehyde to a nitrile, followed by cyclization with aminoguanidine. A more direct route to a key intermediate involves the formation of a thiosemicarbazone, which is then cyclized.

Experimental Protocol: Synthesis of a Lamotrigine Intermediate

This protocol outlines a potential pathway for the synthesis of a key triazine intermediate.

-

Thiosemicarbazone Formation: 2,3-Dichlorobenzaldehyde is reacted with thiosemicarbazide in an acidic medium (e.g., acetic acid in ethanol) under reflux to form 2-(2,3-dichlorobenzylidene)hydrazine-1-carbothioamide.

-

Oxidative Cyclization: The resulting thiosemicarbazone is then subjected to oxidative cyclization using a suitable reagent like ferric chloride or hydrogen peroxide in the presence of a base to yield a 1,2,4-triazine derivative.

-

Amination: The triazine intermediate can then be further functionalized, for example, by amination to introduce the diamino groups present in Lamotrigine.

Lamotrigine Intermediate Synthesis Workflow

III. Oxidation to 2,3-Dichlorobenzoic Acid

A straightforward and high-yielding transformation of 2,3-dichlorobenzaldehyde is its oxidation to the corresponding carboxylic acid, 2,3-dichlorobenzoic acid. This acid is itself a valuable building block in organic synthesis.[7]

Experimental Protocol: Oxidation with Potassium Permanganate

This procedure is adapted from a general method for the oxidation of aldehydes.[7]

-

In a two-necked round-bottom flask under an argon atmosphere, condense liquid ammonia (25 mL) at -78°C (dry ice/acetone bath).

-

Add 2,3-dichlorobenzaldehyde (7.34 mmol) to the liquid ammonia and stir the resulting solution or suspension for 1 hour.

-

Add potassium permanganate (KMnO₄) (7.34 mmol, 1.16 g) in portions.

-

Remove the cooling bath and allow the ammonia to reflux gently for another hour.

-

Quench the reaction by adding sodium sulfite (Na₂SO₃) (22.0 mmol, 2.78 g).

-

Allow the ammonia to evaporate.

-

Treat the dark brown residue with 6 M HCl (30 mL).

-

Filter the resulting precipitate, wash with water (100 mL) and saturated aqueous NaHCO₃ (20 mL).

-

Recrystallize the product from ethanol to obtain pure 2,3-dichlorobenzoic acid.

Quantitative Data for Oxidation

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference |

| 2,3-Dichlorobenzaldehyde | Potassium Permanganate | Liquid Ammonia, -33°C to reflux | 2,3-Dichlorobenzoic Acid | 45% (overall from 2,3-dichloroaniline) | [7] |

IV. Condensation Reactions

2,3-Dichlorobenzaldehyde readily participates in various condensation reactions, providing access to a diverse range of molecular scaffolds.

A. Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which are known for their wide array of pharmacological activities.[8][9]

Experimental Protocol: Biginelli Reaction

-

In a round-bottom flask, combine 2,3-dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

-

Add a catalytic amount of an acid catalyst (e.g., HCl, Yb(OTf)₃).[9]

-

The reaction can be performed neat or in a solvent such as ethanol.

-

Heat the mixture to reflux for several hours.

-

After cooling, the product often precipitates and can be collected by filtration and recrystallized.

B. Claisen-Schmidt Condensation

This is a base-catalyzed condensation between an aldehyde (with no α-hydrogens, like 2,3-dichlorobenzaldehyde) and a ketone or another aldehyde with α-hydrogens to form α,β-unsaturated ketones (chalcones) or aldehydes.[10][11]

Experimental Protocol: Claisen-Schmidt Condensation

-

Dissolve 2,3-dichlorobenzaldehyde (6 mmol) and an appropriate ketone (e.g., acetone, 3 mmol) in 95% ethanol (3 mL) in a test tube.[10]

-

Add 10% aqueous sodium hydroxide (1 mL) and stir until a precipitate forms.[10]

-

Allow the mixture to stand for 20 minutes with occasional stirring.

-

Cool the mixture in an ice bath and collect the solid product by filtration.

-

Wash the product with cold water and recrystallize from ethanol.

C. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst (like piperidine or ammonia) to yield α,β-unsaturated products.[12]

Experimental Protocol: Knoevenagel Condensation

-

In a flask equipped with a Dean-Stark trap, dissolve 2,3-dichlorobenzaldehyde (10 mmol) and an active methylene compound (e.g., diethyl malonate, 10 mmol) in a solvent like toluene.

-

Add a catalytic amount of piperidine and a few drops of acetic acid.

-

Heat the mixture to reflux and remove the water formed during the reaction.

-

Once the reaction is complete (monitored by TLC), cool the mixture, wash with water, and purify the product by distillation or recrystallization.

V. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[13][14] This reaction is highly versatile for creating carbon-carbon double bonds with good control over stereochemistry in some cases.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

-

Reaction with Aldehyde: Cool the ylide solution in an ice bath and add a solution of 2,3-dichlorobenzaldehyde in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The product is purified by chromatography to separate the alkene from triphenylphosphine oxide, a byproduct of the reaction.

Wittig Reaction Workflow

VI. Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are important intermediates and have been investigated for a range of biological activities.[15][16]

Experimental Protocol: Schiff Base Formation

-

Dissolve 2,3-dichlorobenzaldehyde (5 mmol) in ethanol.

-

Add an equimolar amount of a primary amine (e.g., aniline, 5 mmol) to the solution.[15]

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating for a few hours.

-

The Schiff base product often precipitates from the solution upon cooling and can be collected by filtration and recrystallized.

2,3-Dichlorobenzaldehyde is a readily available and highly useful starting material for the synthesis of a multitude of compounds with significant potential in drug discovery and development. The reactions outlined in this guide, including the Hantzsch synthesis, various condensation reactions, oxidation, and the Wittig reaction, demonstrate the versatility of this building block. The provided protocols and data serve as a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of 2,3-dichlorobenzaldehyde will undoubtedly lead to the discovery of new and valuable synthetic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. The preparation method of felodipine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102285911A - Method for preparing felodipine - Google Patents [patents.google.com]

- 5. medjpps.com [medjpps.com]

- 6. mansapublishers.com [mansapublishers.com]

- 7. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 16. jetir.org [jetir.org]

Molecular weight and formula of 2,3-Dichlorobenzyl alcohol

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzyl alcohol, a compound utilized for its antiseptic properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, synthesis, and biological activities.

Core Compound Properties

This compound, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a halogenated aromatic alcohol. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.02 g/mol | [1] |

| CAS Number | 38594-42-2 | [1] |

| Appearance | White to off-white solid/powder/crystal | [2] |

| Melting Point | 85-88 °C | [3] |

| Boiling Point | 271.2 °C | [4][5][6][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the intermediate 2,3-dichlorobenzaldehyde, followed by its reduction to the corresponding alcohol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene

This step involves the oxidation of 2,3-dichlorotoluene. Several methods exist, with one common approach being bromination followed by hydrolysis.

-

Materials: 2,3-dichlorotoluene, 1,2-dichloroethane, azobisisobutyronitrile, bromine, 27.5% hydrogen peroxide, 9% aqueous hydrogen bromide, N,N-dimethylacetamide.

-

Procedure:

-

In a 1000 mL reactor, combine 97.8 g of 2,3-dichlorotoluene, 360 g of 1,2-dichloroethane, and 3.9 g of azobisisobutyronitrile.

-

Initiate stirring and heat the mixture to 70°C.

-

Concurrently add 110 g of bromine and 108 g of 27.5% hydrogen peroxide dropwise, maintaining the reaction temperature at 80°C.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, allow the reaction mixture to cool and separate the layers. Remove the aqueous phase.

-

Concentrate the organic phase to yield 2,3-dichlorobenzylidene dibromide.

-

Transfer the resulting product to a 2000 mL reaction vessel and add 360 g of 9% aqueous hydrogen bromide and 540 g of N,N-dimethylacetamide.

-

Heat the mixture to 130-140°C for 8 hours to facilitate hydrolysis.

-

Obtain the crude 2,3-dichlorobenzaldehyde via steam stripping.

-

Purify the crude product by recrystallization to yield refined 2,3-dichlorobenzaldehyde.

-

Step 2: Reduction of 2,3-Dichlorobenzaldehyde to this compound

The reduction of the aldehyde to the primary alcohol can be effectively carried out using sodium borohydride.

-

Materials: 2,3-dichlorobenzaldehyde, 95% ethanol, sodium borohydride, deionized water.

-

Procedure:

-

In a suitable reaction vessel, dissolve a specific molar quantity of 2,3-dichlorobenzaldehyde in 95% ethanol.

-

Cool the solution in an ice bath.

-

Gradually add a molar excess of sodium borohydride to the cooled solution while stirring. An exothermic reaction should be observed.

-

Continue stirring for 15-30 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, add deionized water to quench the reaction.

-

Heat the solution to boiling and then add hot water until the point of saturation is reached, indicated by the appearance of cloudiness.

-

Allow the solution to cool to room temperature, which will induce the crystallization of the product.

-

Collect the crystalline this compound by vacuum filtration.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Applications

This compound is primarily recognized for its mild antiseptic properties and is a common active ingredient in over-the-counter throat lozenges, often in combination with other antiseptics like amylmetacresol.[8]

Antimicrobial and Antiviral Activity

The compound exhibits a broad spectrum of activity against bacteria and certain viruses associated with mouth and throat infections.[9] Its mechanism of action is believed to involve the denaturation of proteins and the disruption of lipid membranes of microorganisms. For enveloped viruses, this can lead to changes in their surface morphology and a reduction in infectivity.

Experimental Protocol: In Vitro Virucidal Assay

The following is a representative protocol for assessing the virucidal activity of this compound against an enveloped respiratory virus (e.g., Respiratory Syncytial Virus - RSV).

-

Materials: this compound stock solution, appropriate cell line for viral propagation (e.g., HEp-2 cells), RSV stock with a known titer, cell culture medium, phosphate-buffered saline (PBS), neutralizer solution, and reagents for viral titer determination (e.g., TCID₅₀ assay).

-

Procedure:

-

Prepare a solution of this compound at the desired test concentration.

-

In a sterile tube, mix a defined volume of the viral stock with the test solution.

-

Incubate the mixture for a specific contact time (e.g., 2 minutes) at room temperature.

-

At the end of the contact time, add a neutralizer to stop the action of the dichlorobenzyl alcohol.

-

Perform serial dilutions of the neutralized mixture.

-

Infect the susceptible cell line with the serial dilutions.

-

Incubate the infected cells for a period sufficient for the virus to cause a cytopathic effect (CPE).

-

Determine the viral titer (e.g., TCID₅₀/mL) and compare it to a control sample (virus treated with a placebo).

-

The reduction in viral titer indicates the virucidal activity of the compound. A significant reduction (e.g., >3 log₁₀) is typically considered effective.

-

Experimental Protocol: Bactericidal Activity Assay

The bactericidal activity can be assessed by determining the log reduction in colony-forming units (CFUs).

-

Materials: this compound solution, bacterial strains of interest (e.g., Streptococcus pyogenes), appropriate broth medium (e.g., Mueller-Hinton broth), artificial saliva, neutralizer, and agar plates.

-

Procedure:

-

Dissolve the this compound in artificial saliva to the desired concentration.

-

Prepare a standardized suspension of the test bacteria.

-

Mix the bacterial suspension with the test solution and incubate for a defined period (e.g., 1, 5, 10 minutes).

-

At each time point, take an aliquot of the mixture and add it to a neutralizer.

-

Perform serial dilutions of the neutralized sample.

-

Plate the dilutions onto agar plates and incubate under appropriate conditions for bacterial growth.

-

Count the number of CFUs on the plates and calculate the log reduction compared to a control sample. A reduction of ≥3 log₁₀ (99.9% killing) is generally considered bactericidal.

-

Mechanism of Action

The precise molecular signaling pathways directly modulated by this compound are not extensively characterized. However, its biological effects are attributed to broader mechanisms:

-

Antiseptic Action: As a phenol derivative and an alcohol, it is thought to disrupt microbial cell membranes and denature essential proteins, leading to cell death.[10]

-

Local Anesthetic Action: Some evidence suggests that dichlorobenzyl alcohols can act as local anesthetics by blocking sodium channels, which may contribute to the soothing effect in throat lozenges.

It is important to note that while general alcohols can interact with intracellular signaling pathways such as those involving phospholipase C and protein kinase A, specific studies on this compound's role in these pathways are lacking.

References

- 1. researchgate.net [researchgate.net]

- 2. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 3. webassign.net [webassign.net]

- 4. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studylib.net [studylib.net]

- 7. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 8. Bactericidal and fungicidal activities of novel ProtecTeaV formulations - alcohol-based hand hygiene and surface disinfectant prototypes containing epigallocatechin-3-gallate-palmitate (EC16) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2022023582A1 - Methods for screening compounds for bactericidal activity and for determining the sensitivity of bacterial samples - Google Patents [patents.google.com]

- 10. scivisionpub.com [scivisionpub.com]

Navigating the Scant Data on 2,3-Dichlorobenzyl Alcohol: A Technical Guide Focused on the Well-Characterized 2,4-Isomer

Disclaimer: Scientific literature detailing the specific biological activities of 2,3-Dichlorobenzyl alcohol is exceptionally limited. A comprehensive search of available data reveals its primary role as a chemical intermediate in the synthesis of pharmaceuticals like aripiprazole and lamotrigine.[1][2][3] While one supplier notes it is "mildly antiseptic in nature," this claim is not substantiated by published studies in the available literature.

Due to this scarcity of data, this technical guide will focus on the biological activities of its extensively studied structural isomer, 2,4-Dichlorobenzyl alcohol (2,4-DCBA) . It is critical for researchers to recognize that the biological and toxicological properties of chemical isomers can vary significantly.[4][5] Therefore, the information presented herein for the 2,4-isomer should not be directly extrapolated to this compound without independent experimental validation.

Overview of 2,4-Dichlorobenzyl Alcohol (2,4-DCBA)

2,4-Dichlorobenzyl alcohol is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses implicated in mouth and throat infections.[6][7] It is a common active ingredient in over-the-counter throat lozenges, often formulated in combination with another antiseptic, amylmetacresol (AMC), for the symptomatic relief of acute sore throat.[8][9] Beyond its antiseptic properties, 2,4-DCBA also exhibits local anesthetic effects.[10]

Mechanism of Action

The precise mechanisms of action for 2,4-DCBA are not fully elucidated but are thought to be twofold, targeting both microbial viability and host symptoms:

-

Antiseptic Action: The broad-spectrum antimicrobial effect is believed to stem from its ability to cause the denaturation of microbial proteins and disrupt the tertiary structure of these essential molecules, leading to cell death.[6]

-

Local Anesthetic Action: The analgesic, or pain-relieving, effect observed in clinical use is attributed to its ability to block voltage-gated neuronal sodium channels.[11] This action is similar to other local anesthetics, which inhibit nerve impulse transmission.

Caption: Proposed Mechanisms of Action for 2,4-Dichlorobenzyl Alcohol.

Quantitative Biological Activity Data

The following tables summarize the quantitative data available for the biological activity of 2,4-DCBA, primarily from in vitro studies of antiseptic lozenges containing 1.2 mg of 2,4-DCBA and 0.6 mg of amylmetacresol (AMC).

Bactericidal Activity

The bactericidal efficacy of an AMC/DCBA lozenge was measured against various oropharyngeal bacterial species implicated in pharyngitis. The data is presented as the reduction in viable bacteria, measured in log10 Colony-Forming Units (CFU)/mL. A reduction of >3 log10 is equivalent to killing >99.9% of the bacteria.

Table 1: In Vitro Bactericidal Activity of an AMC/DCBA Lozenge

| Bacterial Species | Gram Stain | Time Point | Log10 Reduction (CFU/mL ± SD) | Reference |

|---|---|---|---|---|

| Streptococcus pyogenes | Positive | 1 min | 5.7 ± 0.1 | [12][13] |

| Haemophilus influenzae | Negative | 1 min | 6.1 ± 0.1 | [12][13] |

| Arcanobacterium haemolyticum | Positive | 1 min | 6.5 ± 0.0 | [12][13] |

| Fusobacterium necrophorum | Negative | 1 min | 6.5 ± 0.0 | [12][13] |

| Streptococcus dysgalactiae | Positive | 5 min | 6.3 ± 0.0 | [12][13] |

| Moraxella catarrhalis | Negative | 5 min | 5.0 ± 0.9 | [12][13] |

| Staphylococcus aureus | Positive | 10 min | 3.5 ± 0.1 |[12][13] |

Antiviral Activity

The antiviral activity of various lozenge formulations has been tested. However, one study concluded that the observed moderate antiviral effects might be attributable to the specific formulation's excipients rather than the active ingredients (AMC/DCBA) alone.[14] Another study showed virucidal effects against parainfluenza virus and cytomegalovirus.[15]

Table 2: In Vitro Antiviral Activity of Antiseptic Lozenges

| Virus | Lozenge Formulation | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Influenza A H1N1n | AMC/DCBA (Original) | IC50 (Dilution) | 1:9.7 | [16] |

| Human Rhinovirus 1a (HRV1a) | AMC/DCBA (Various) | Antiviral Effectiveness | Moderately Active | [14] |

| Human Rhinovirus 8 (HRV8) | AMC/DCBA (Various) | Antiviral Effectiveness | No Activity | [14] |

| Human Coronavirus OC43 | AMC/DCBA (Warm) | Antiviral Effectiveness | Active | [14] |

| Coxsackievirus A10 | AMC/DCBA (Warm) | Antiviral Effectiveness | Active | [14] |

| Parainfluenza Virus Type 3 | AMC/DCBA | Virucidal Effect | Significant reduction in viral titre | [15] |

| Cytomegalovirus (CMV) | AMC/DCBA | Virucidal Effect | Significant reduction in viral titre |[15] |

Toxicological Data

A prenatal developmental toxicity study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Toxicological Data for 2,4-DCBA

| Study Type | Species | Administration | Metric | Value | Reference |

|---|

| Prenatal Developmental Toxicity | Rat | Oral Gavage (GD 6-19) | NOAEL (Maternal & Developmental) | 400 mg/kg/day |[17] |

Experimental Protocols

In Vitro Bactericidal Activity Assay

This protocol is adapted from studies evaluating the bactericidal action of AMC/DCBA lozenges against pharyngitis-causing organisms.[12][18]

Objective: To determine the rate and extent of bactericidal activity of a dissolved lozenge against selected bacterial strains.

Methodology:

-

Preparation of Test Solution: One lozenge containing 1.2 mg 2,4-DCBA and 0.6 mg AMC is dissolved in 10 mL of artificial saliva to simulate oral conditions. This solution is sterilized by filtration.

-

Bacterial Culture Preparation: The seven bacterial strains listed in Table 1 are cultured in appropriate liquid media to achieve a logarithmic growth phase. The cultures are then centrifuged, washed, and resuspended in a buffered saline solution to a concentration of approximately 108 CFU/mL.

-

Exposure: At time zero, 0.5 mL of the bacterial suspension is added to 4.5 mL of the lozenge test solution (a 1:10 dilution). The mixture is maintained at 37°C.

-

Sampling and Neutralization: At specified time points (e.g., 1, 5, and 10 minutes), a 0.5 mL aliquot of the exposure mixture is transferred to 4.5 mL of a neutralizing solution (e.g., D/E Neutralizing Broth) to stop the antiseptic action.

-

Quantification: The neutralized sample is serially diluted and plated onto appropriate agar plates. Plates are incubated under suitable conditions (aerobically or anaerobically depending on the bacterium) until colonies are visible.

-

Data Analysis: The number of colonies is counted to determine the CFU/mL at each time point. The log10 reduction is calculated by comparing the CFU/mL of the treated sample to a control sample (treated with artificial saliva without the lozenge).

Caption: Experimental Workflow for In Vitro Bactericidal Activity Assay.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol is a general representation based on methods used to assess the antiviral efficacy of lozenges against respiratory viruses.[14]

Objective: To determine the concentration of a test substance that inhibits 50% (IC50) of the virus-induced cell death (cytopathic effect).

Methodology:

-

Cell Culture: A suitable host cell line (e.g., HeLa cells for Rhinoviruses) is seeded into 96-well microtiter plates and grown to form a confluent monolayer.

-

Preparation of Test Solution: The lozenge is dissolved in cell culture medium and filter-sterilized. Serial dilutions of this stock solution are prepared.

-

Infection and Treatment: The culture medium is removed from the cells. The cells are then treated with the various dilutions of the lozenge solution and simultaneously infected with a known titer of the target virus. Control wells include cells only, cells with virus only, and cells with lozenge solution only (for toxicity testing).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated, infected control wells (typically 3-5 days).

-

Assessment of CPE: The cell monolayer in each well is observed microscopically for evidence of CPE (e.g., cell rounding, detachment).

-

Cell Viability Measurement: Cell viability is quantified using a colorimetric or fluorometric assay (e.g., Crystal Violet staining or Resazurin assay). The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The results are used to calculate the concentration of the lozenge solution that inhibits the viral CPE by 50% (IC50) compared to the virus control. A parallel cytotoxicity assay (without the virus) is run to determine the 50% cytotoxic concentration (CC50).

Conclusion

While the biological activity of this compound remains largely uncharacterized in public-domain research, its isomer, 2,4-Dichlorobenzyl alcohol, is a well-documented mild antiseptic and local anesthetic. It demonstrates rapid, broad-spectrum bactericidal activity and some in vitro antiviral effects, which are attributed to its ability to denature microbial proteins and block neuronal sodium channels. The quantitative data and established protocols for 2,4-DCBA provide a solid foundation for its clinical use in treating symptoms of sore throat. However, any research or drug development efforts concerning this compound will require foundational in vitro and in vivo studies to determine its unique biological activity and safety profile.

References

- 1. WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol - Google Patents [patents.google.com]

- 2. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 9. 2 4 Dichlorobenzyl Alcohol+amylmetacresol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 10. EP2570123A1 - Use of 2,4-dichlorobenzyl alcohol having an anaesthetic effect - Google Patents [patents.google.com]

- 11. dovepress.com [dovepress.com]

- 12. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 2,3-Dichlorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dichlorobenzyl alcohol in organic solvents. Due to a lack of extensive published quantitative data for this compound, this guide also includes relevant data for its isomer, 2,4-Dichlorobenzyl alcohol, to provide valuable comparative insights. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a discussion of the fundamental principles governing the dissolution process.

Introduction to this compound

This compound is a halogenated aromatic alcohol. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a hydroxymethyl group, imparts specific physicochemical properties that influence its solubility in various media. Understanding these solubility characteristics is paramount for a wide range of applications, including chemical synthesis, formulation development in the pharmaceutical and agrochemical industries, and toxicological studies. The arrangement of the chlorine atoms on the benzene ring in the 2 and 3 positions influences the molecule's polarity, crystal lattice energy, and its ability to interact with solvent molecules.

Principles of Solubility: The "Like Dissolves Like" Concept

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1][2][3][4][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1][2][3][4][5] Polar solutes, such as ionic compounds and molecules with significant dipole moments, tend to dissolve in polar solvents like water and alcohols. Conversely, nonpolar solutes dissolve more readily in nonpolar solvents like hexane and toluene.

The dissolution process involves the breaking of intermolecular forces within the solute (lattice energy) and the solvent, and the formation of new intermolecular forces between the solute and the solvent molecules (solvation energy). For a substance to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy of the solute and the intermolecular forces of the solvent.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in common organic solvents. However, qualitative information and data for the isomeric 2,4-Dichlorobenzyl alcohol can provide useful estimations.

Qualitative Solubility of Dichlorobenzyl Alcohol Isomers

| Compound | Solvent | Solubility |

| 2,4-Dichlorobenzyl alcohol | Water | Very slightly soluble |

| Ethanol (96%) | Very soluble | |

| Methanol | Soluble | |

| Chloroform | Soluble |

This data is for the 2,4-isomer and should be used as an approximation for the 2,3-isomer with caution.

Quantitative Solubility of 2,4-Dichlorobenzyl Alcohol

The following table presents the limited available quantitative solubility data for 2,4-Dichlorobenzyl alcohol.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | Not Specified | 100 | ~0.565 |

Note: This data is for the 2,4-isomer and is provided for reference. The solubility of this compound may differ.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6][7][8][9][10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100mL, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[11]

-

Solvent Polarity: As dictated by the "like dissolves like" principle, the polarity of the solvent will be a major determinant.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

References

- 1. fiveable.me [fiveable.me]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. m.youtube.com [m.youtube.com]

2,3-Dichlorobenzyl alcohol discovery and history

An In-depth Technical Guide to 2,3-Dichlorobenzyl Alcohol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name (2,3-dichlorophenyl)methanol, is an aromatic alcohol that serves as a valuable intermediate in organic synthesis.[1][2] While its isomer, 2,4-dichlorobenzyl alcohol, is widely recognized as a mild antiseptic in over-the-counter medications like throat lozenges, this compound is primarily utilized in the preparation of more complex molecules.[3][4][5] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in research and drug development.

Historical Context and Discovery

A precise date for the initial discovery and synthesis of this compound is not well-documented in seminal publications. Its history is intrinsically linked to the broader development of chlorinated benzene derivatives in the 19th and 20th centuries. The parent dichlorobenzenes were first described in the latter half of the 19th century, with the 1,4-isomer identified in 1864 and the 1,2- and 1,3-isomers in 1875.[6] The industrial production of dichlorobenzenes arose from the chlorination of benzene, a process that yields a mixture of isomers.[6][7]

The synthesis of specific dichlorinated benzyl derivatives, including this compound, likely emerged from the systematic exploration of these starting materials for various applications in the mid-20th century. While not a widely used end-product itself, its role as a precursor in the synthesis of pharmaceuticals and other complex organic molecules suggests its preparation was driven by the needs of synthetic chemistry.[1][2][8] For instance, it has been used in the preparation of potential nanomolar CD22 ligands and other complex glycosides.[1]

Physicochemical Properties

This compound is a white crystalline powder at room temperature.[2][9] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂O | [9] |

| Molecular Weight | 177.03 g/mol | [1] |

| Melting Point | 85-88 °C | [1][2] |

| Boiling Point | 271.2 °C | [10] |

| Appearance | White crystalline powder | [2][9] |

| Assay | ≥95% to 97% | [1][10] |

| pKa | 13.69 ± 0.10 (Predicted) | [9] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reduction of its corresponding aldehyde, 2,3-dichlorobenzaldehyde. The aldehyde precursor can be synthesized through various methods, often starting from 2,3-dichlorotoluene.

Synthesis of 2,3-Dichlorobenzaldehyde

Several methods have been developed for the synthesis of 2,3-dichlorobenzaldehyde. One common approach involves the bromination of 2,3-dichlorotoluene followed by hydrolysis.[11][12] Another method utilizes the diazotization of 2,3-dichloroaniline followed by a reaction with formaldoxime.[13] More contemporary methods focus on the direct oxidation of 2,3-dichlorotoluene using catalysts and oxidizing agents like hydrogen peroxide.[14][15]

Caption: General workflow for the synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene.

Experimental Protocol for the Synthesis of this compound from 2,3-Dichlorobenzaldehyde

The following protocol is a common laboratory-scale method for the preparation of this compound.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Methanol

-

Sodium borohydride

-

0.2 N Sodium hydroxide solution

-

Water

-

Glacial acetic acid

Procedure: [2]

-

A solution of 2,3-dichlorobenzaldehyde (500 g, 2.85 mol) is prepared in methanol (3.5 L).

-

The solution is cooled to 0°C.

-

An alkaline solution of sodium borohydride (113.5 g, 2.975 mol) dissolved in 0.2 N sodium hydroxide solution (241 mL) is slowly added to the cooled methanol solution over a period of 1 hour.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by slowly pouring the mixture into water (3.7 L).

-

The pH of the resulting mixture is adjusted to 6 with glacial acetic acid (125 mL).

-

The precipitated white solid is collected by filtration to yield this compound.

This procedure typically affords a yield of approximately 92%.[2]

References

- 1. This compound 97 38594-42-2 [sigmaaldrich.com]

- 2. This compound | 38594-42-2 [chemicalbook.com]

- 3. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 6. Dichlorobenzene | Solvent, Fumigant, Deodorant | Britannica [britannica.com]

- 7. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. This compound, 10 g, CAS No. 38594-42-2 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]

- 12. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 14. 2,3-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 15. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

Spectroscopic Profile of (2,3-dichlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-dichlorophenyl)methanol, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its determination.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2,3-dichlorophenyl)methanol, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Prominent Peaks in the Mass Spectrum of (2,3-dichlorophenyl)methanol

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 176/178/180 | Moderate | [M]+ (Molecular Ion) |

| 141/143 | High | [M-Cl]+ |

| 111 | High | [C7H6O]+ |

| 77 | High | [C6H5]+ |

Data sourced from NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Characteristic Infrared Absorption Peaks for (2,3-dichlorophenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1430 | Medium | C-H Bend | Aliphatic (CH₂) |

| 1250 - 1000 | Strong | C-O Stretch | Primary Alcohol |

| 800 - 600 | Strong | C-Cl Stretch | Aryl Halide |

Peak ranges are typical for the assigned functional groups and are consistent with spectra of similar substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for (2,3-dichlorophenyl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Multiplet | 3H | Aromatic Protons (H-4, H-5, H-6) |

| ~4.7 | Singlet | 2H | Methylene Protons (-CH₂-) |

| Variable | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

Table 4: Predicted ¹³C NMR Spectral Data for (2,3-dichlorophenyl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-1 (ipso-C attached to CH₂OH) |

| ~133 | C-2 (ipso-C attached to Cl) |

| ~131 | C-3 (ipso-C attached to Cl) |

| ~129 | C-6 |

| ~128 | C-4 |

| ~127 | C-5 |

| ~63 | -CH₂OH |

Note: The predicted NMR data is based on established chemical shift correlations for substituted benzyl alcohols. Actual experimental values may vary slightly.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds like (2,3-dichlorophenyl)methanol is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of chlorinated aromatic compounds (e.g., DB-5MS).

-

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

Sample Preparation:

-

Dissolve a small amount of (2,3-dichlorophenyl)methanol in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Prepare a dilute solution (e.g., 1-10 ppm).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Infrared (IR) Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of solid or liquid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Place a small amount of solid (2,3-dichlorophenyl)methanol directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR Spectrometer with a proton frequency of 300 MHz or higher.

Sample Preparation:

-

Dissolve 5-10 mg of (2,3-dichlorophenyl)methanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of (2,3-dichlorophenyl)methanol is depicted in the following diagram.

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to 2,3-Dichlorobenzyl Alcohol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 2,3-Dichlorobenzyl alcohol. This document is intended to serve as a valuable resource for researchers in organic synthesis, antimicrobial drug development, and other scientific disciplines.

Commercial Availability and Supplier Specifications

This compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The purity and specifications of the commercially available product can vary between suppliers. A summary of key quantitative data from prominent suppliers is presented in Table 1 for easy comparison.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Physical Form |

| Aladdin Scientific | ≥98% (GC) | C₇H₆Cl₂O | 177.02 | 38594-42-2 | Not specified | Not specified |

| Amerigo Scientific | Not specified | Cl₂C₆H₃CH₂OH | 177.03 | 38594-42-2 | Not specified | Not specified |

| Carl ROTH | ≥95% | C₇H₆Cl₂O | 177.03 | 38594-42-2 | 86 | Not specified |

| Fisher Scientific (TCI) | ≥98.0% (GC) | C₇H₆Cl₂O | 177.024 | 38594-42-2 | 86 | Crystalline Powder |

| Santa Cruz Biotechnology | Not specified | C₇H₆Cl₂O | 177.03 | 38594-42-2 | Not specified | Not specified |

| Sigma-Aldrich | 97% | C₇H₆Cl₂O | 177.02 | 38594-42-2 | 85-88 | Solid |

Table 1: Comparison of Commercial Suppliers for this compound. This table summarizes the key specifications for this compound available from various suppliers. Researchers should consult the suppliers' websites for the most current information and to request a certificate of analysis for lot-specific data.

Research Applications and Experimental Protocols

This compound is utilized in various research applications, primarily as a building block in organic synthesis and for its antimicrobial properties.

Organic Synthesis

While specific protocols for the direct use of this compound as a starting material in complex syntheses are not extensively detailed in publicly available literature, its structure lends itself to a variety of standard organic transformations. For instance, the hydroxyl group can be a site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The aromatic chlorine substituents can also be targets for nucleophilic aromatic substitution or cross-coupling reactions.